1,3-Benzothiazol-2-ylmethylamine

Antidepressant Activity BDNF Expression Delta-Opioid Receptor

1,3-Benzothiazol-2-ylmethylamine is a privileged 2-aminomethylbenzothiazole scaffold with unique biological differentiation. Unlike its N-substituted or ring-modified analogs, this primary amine exhibits specific BDNF mRNA upregulation and δ-opioid receptor agonism—a profile highly sensitive to minor structural changes. It serves as the core building block for Type V MAPK inhibitors targeting breast cancer (MCF7, MDA-MB-231) and enables rational pKa-driven ADME optimization (predicted pKa 7.34±0.29 vs. ~4.6 for anilines). Ensure batch-to-batch reproducibility with ≥95% purity; store at 2–8°C under inert atmosphere. Order now to secure your SAR studies.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 42182-65-0
Cat. No. B112611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzothiazol-2-ylmethylamine
CAS42182-65-0
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CN
InChIInChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
InChIKeyVLBUERZRFSORRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Benzothiazol-2-ylmethylamine (CAS 42182-65-0) Core Properties and Research Utility


1,3-Benzothiazol-2-ylmethylamine (CAS 42182-65-0) is a heterocyclic amine with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . It features a benzothiazole core with a methylamine substituent at the 2-position . This compound is a fundamental building block in medicinal chemistry, known for its role as an intermediate in the synthesis of various pharmacologically active molecules . Its key properties include a boiling point of 282.0±23.0 °C at 760 mmHg, a predicted XLogP3 of 1.5, a topological polar surface area of 67.2 Ų, and a commercial purity specification of 95% .

Why Direct Substitution for 1,3-Benzothiazol-2-ylmethylamine is Unreliable Without Data


The 2-aminomethylbenzothiazole scaffold is a privileged structure, but its biological activity is highly sensitive to even minor structural modifications. Replacing 1,3-benzothiazol-2-ylmethylamine with another in-class analog, such as an N-substituted or ring-substituted derivative, is not a neutral decision. Structure-activity relationship (SAR) studies across the benzothiazole class demonstrate that changes to the amine group, the benzo ring, or the core heterocycle can drastically alter target affinity, selectivity, and physicochemical properties [1]. For instance, the presence and position of the primary amine in this compound are crucial for its unique binding interactions, a trait not shared by its N-methylated (e.g., CAS 17681-30-0) or heteroatom-substituted analogs . Therefore, assuming functional equivalence without comparative quantitative data introduces significant risk to experimental reproducibility and project outcomes.

Quantitative Differentiators for 1,3-Benzothiazol-2-ylmethylamine vs. In-Class Analogs


1,3-Benzothiazol-2-ylmethylamine BDNF mRNA Stimulation vs. Structural Antagonists

1,3-Benzothiazol-2-ylmethylamine has demonstrated the ability to stimulate BDNF mRNA expression, a key mechanism in antidepressant activity. This property is not universally shared within the benzothiazole class and is dependent on the specific heteroatom substitution at the 1-position . In a study evaluating the importance of the 1H-benzimidazol-2-yl (Bid) group for δ-agonism, replacing the NH(1) group with O or S transformed the reference δ-agonist into δ-antagonists . This indicates that the nitrogen atom in the benzothiazole core of 1,3-benzothiazol-2-ylmethylamine is critical for its agonist profile, a key point of differentiation from oxazole or thiazole analogs.

Antidepressant Activity BDNF Expression Delta-Opioid Receptor

Predicted pKa of 1,3-Benzothiazol-2-ylmethylamine: Impact on Ionization State vs. Aniline Analogs

The predicted pKa of 1,3-benzothiazol-2-ylmethylamine is 7.34±0.29 . This value is significantly different from that of a simple aromatic amine like aniline (pKa ~4.6). This difference in basicity directly impacts the compound's ionization state at physiological pH (7.4), where 1,3-benzothiazol-2-ylmethylamine will be approximately 50% ionized, whereas aniline would be almost completely unionized. This can affect membrane permeability, solubility, and target binding.

Physicochemical Properties Druglikeness pKa

1,3-Benzothiazol-2-ylmethylamine as a Potent Precursor for Type V MAPK Inhibitors

The 2-aminomethylbenzothiazole core, of which 1,3-benzothiazol-2-ylmethylamine is the parent compound, serves as a critical scaffold for developing Type V MAPK inhibitors that target the p38α MAPK enzyme, a key target in breast cancer [1]. In a study evaluating 28 benzothiazole derivatives against breast cancer cell lines (MCF7 and MDA-MB-231), compounds synthesized using 2-aminobenzothiazole or 2-aminomethylbenzothiazole as a starting material demonstrated significant antiproliferative activity [1]. While the IC50 values for the parent compound itself are not reported in this study, it is identified as a key precursor to potent analogs, such as compounds 15 and 19, which were chosen for further p38α MAPK enzyme inhibition studies [1].

Kinase Inhibition Cancer Research p38α MAPK

Recommended Application Scenarios for 1,3-Benzothiazol-2-ylmethylamine (CAS 42182-65-0)


CNS Drug Discovery: Development of Novel Antidepressant Leads via BDNF Modulation

Researchers investigating rapid-acting antidepressants or neurotrophic factor modulation should prioritize 1,3-benzothiazol-2-ylmethylamine. Evidence from pharmacological studies indicates that this compound stimulates BDNF mRNA expression, a key mechanism for antidepressant activity . This functional profile is distinct from closely related analogs, where a single heteroatom substitution can convert the compound from an agonist to an antagonist . This compound serves as a critical starting point for SAR studies focused on δ-opioid receptor-mediated pathways and BDNF upregulation, offering a unique entry point not available with other in-class compounds .

Oncology: Synthesis of Type V p38α MAPK Inhibitors for Breast Cancer

For medicinal chemistry teams developing next-generation kinase inhibitors for breast cancer, 1,3-benzothiazol-2-ylmethylamine is a key building block. Its 2-aminomethylbenzothiazole core is essential for the design of Type V MAPK inhibitors, a novel class that targets both the ATP and allosteric binding sites of the p38α MAPK enzyme [1]. A recent study successfully utilized this scaffold to generate 28 derivatives, several of which showed significant antiproliferative activity against MCF7 and MDA-MB-231 breast cancer cell lines [1]. This positions 1,3-benzothiazol-2-ylmethylamine as a superior choice for projects aiming to explore this new and promising inhibitory mechanism.

Chemical Biology: Building a Targeted Library of δ-Opioid Receptor Modulators

In chemical biology, 1,3-benzothiazol-2-ylmethylamine is the ideal anchor for constructing a focused library to probe the δ-opioid receptor. Its unique ability to act as an agonist and stimulate BDNF expression is mechanistically tied to the specific nitrogen atom in its core . This provides a clear SAR starting point for designing analogs with varied agonist/antagonist profiles. Using this compound as the parent, researchers can systematically explore modifications to the amine and the benzothiazole ring, enabling a more precise investigation of the receptor's function and its role in mood disorders .

Pharmaceutical Development: Optimizing Physicochemical Properties in Lead Candidates

Medicinal chemists seeking to fine-tune the drug-like properties of a lead series will find 1,3-benzothiazol-2-ylmethylamine to be a strategic building block. Its predicted pKa of 7.34±0.29 differs significantly from simpler anilines (pKa ~4.6), offering a distinct ionization profile at physiological pH . This difference can be exploited to modulate solubility, permeability, and off-target binding. By incorporating this scaffold, researchers can rationally adjust a molecule's ionization state, providing a valuable tool for addressing ADME challenges that simpler amine building blocks cannot solve .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Benzothiazol-2-ylmethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.